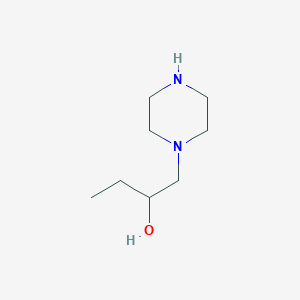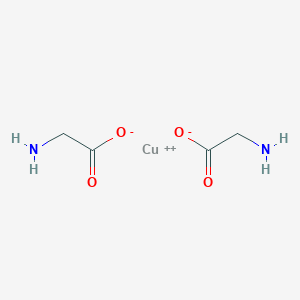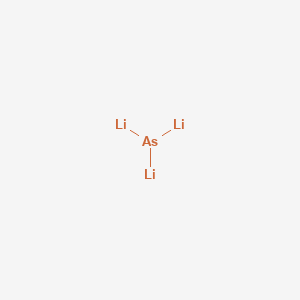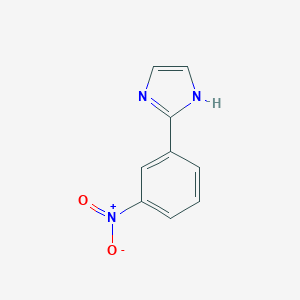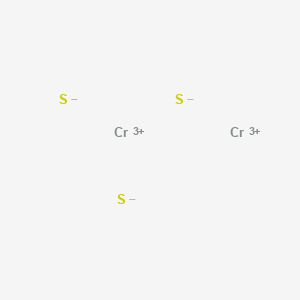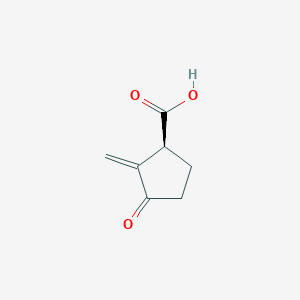
Sarkomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sarkomycin is a natural product that was first isolated from Streptomyces sarkosylensis in 1968. It belongs to the class of tetramic acid antibiotics and is known for its potent antitumor activity. Sarkomycin has been extensively studied in the field of cancer research due to its ability to inhibit the growth of various cancer cell lines.
Mécanisme D'action
The exact mechanism of action of sarkomycin is not fully understood. However, it is believed to inhibit the synthesis of DNA and RNA, which are essential for the growth and division of cancer cells. Sarkomycin has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
Sarkomycin has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase II, DNA polymerase, and RNA polymerase. Sarkomycin has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important for preventing the growth and spread of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of sarkomycin is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, one limitation of sarkomycin is its low solubility in water, which can make it difficult to administer in vivo. Sarkomycin also has a short half-life, which can limit its effectiveness as a cancer therapy.
Orientations Futures
There are several future directions for sarkomycin research. One direction is the development of new synthesis methods that can improve the yield and purity of sarkomycin. Another direction is the development of new formulations that can improve the solubility and stability of sarkomycin in vivo. Additionally, further studies are needed to fully understand the mechanism of action of sarkomycin and to identify potential drug targets for cancer therapy. Finally, clinical trials are needed to evaluate the safety and efficacy of sarkomycin as a cancer therapy in humans.
Conclusion
In conclusion, sarkomycin is a natural product that has potent antitumor activity. It has been extensively studied in the field of cancer research and has shown promising results in inhibiting the growth of various cancer cell lines. Sarkomycin has several biochemical and physiological effects, including the inhibition of DNA and RNA synthesis and the induction of apoptosis in cancer cells. While sarkomycin has advantages as a potential cancer therapy, such as its potent antitumor activity, it also has limitations, such as its low solubility and short half-life. Further research is needed to fully understand the mechanism of action of sarkomycin and to develop new formulations that can improve its effectiveness as a cancer therapy.
Méthodes De Synthèse
Sarkomycin can be synthesized by fermentation of Streptomyces sarkosylensis. The fermentation broth is then extracted with organic solvents, and the crude extract is purified using various chromatographic techniques. The final product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
Sarkomycin has been extensively studied in the field of cancer research due to its potent antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Sarkomycin has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important for preventing the growth and spread of cancer.
Propriétés
Numéro CAS |
11031-48-4 |
|---|---|
Nom du produit |
Sarkomycin |
Formule moléculaire |
C7H8O3 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
(1S)-2-methylidene-3-oxocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H8O3/c1-4-5(7(9)10)2-3-6(4)8/h5H,1-3H2,(H,9,10)/t5-/m0/s1 |
Clé InChI |
ILFPCMXTASDZKM-YFKPBYRVSA-N |
SMILES isomérique |
C=C1[C@H](CCC1=O)C(=O)O |
SMILES |
C=C1C(CCC1=O)C(=O)O |
SMILES canonique |
C=C1C(CCC1=O)C(=O)O |
Autres numéros CAS |
11031-48-4 |
Numéros CAS associés |
874-21-5 (hydrochloride salt) |
Synonymes |
sarkomycin A sarkomycin A, sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



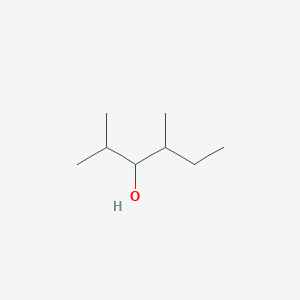
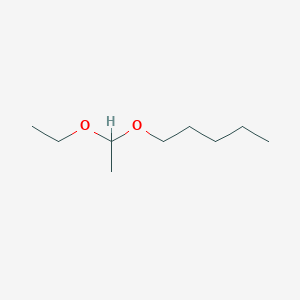
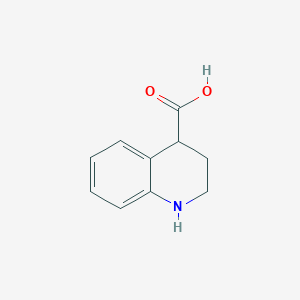
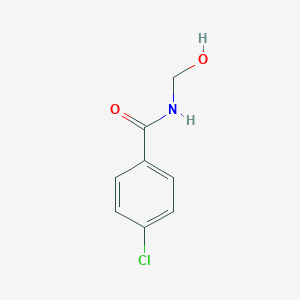
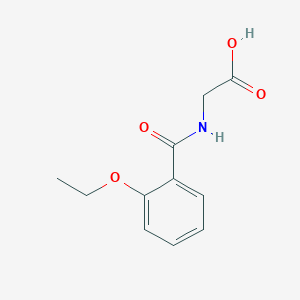
![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B75884.png)


